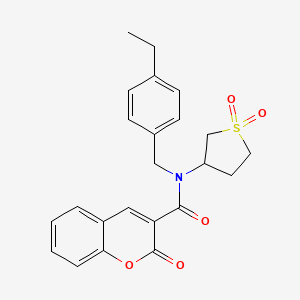![molecular formula C26H28N2O B11599197 1-(3-methylbenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11599197.png)
1-(3-methylbenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The introduction of the 5-methyl-2-(propan-2-yl)phenoxy and 3-methylphenylmethyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.
Final Assembly: The final step involves the coupling of the substituted benzodiazole core with the phenoxy and phenylmethyl groups. This step may require the use of coupling reagents such as palladium catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodiazole core and the phenoxy/phenylmethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong bases (e.g., sodium hydride), electrophiles (e.g., alkyl halides), appropriate solvents (e.g., dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It can serve as a precursor for the development of novel organic compounds with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It can be used in the design of new pharmaceuticals and therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure and properties.
作用机制
The mechanism of action of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. The exact pathways and targets depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-BENZIMIDAZOLE: Similar structure but lacks the 3-methylphenylmethyl group.
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-BENZOTRIAZOLE: Contains an additional nitrogen atom in the benzodiazole core.
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-INDOLE: Similar structure but with an indole core instead of benzodiazole.
Uniqueness
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both phenoxy and phenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C26H28N2O |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
1-[(3-methylphenyl)methyl]-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C26H28N2O/c1-18(2)22-13-12-20(4)15-25(22)29-17-26-27-23-10-5-6-11-24(23)28(26)16-21-9-7-8-19(3)14-21/h5-15,18H,16-17H2,1-4H3 |
InChI 键 |
FLNBMMHFGMRZNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=CC(=C4)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-methylphenyl)-1-(methylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11599120.png)
![ethyl 2-[(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11599128.png)
![methyl (4Z)-1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11599130.png)

![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B11599149.png)

![N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B11599158.png)
![(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599159.png)
![4-ethoxy-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11599164.png)
![4,4-dimethyl-13-(2-methylprop-2-enylsulfanyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11599177.png)
![6-isobutyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11599179.png)
![2-(2-ethylphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11599180.png)
![1,3-diethyl-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11599187.png)
![4-benzyl-5-butylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11599193.png)
